1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethyl group attached to a benzene ring, which is further substituted with a propoxy chain linked to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Suzuki–Miyaura Coupling:
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling due to its efficiency and scalability. The process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the methoxy group can lead to the formation of corresponding phenolic compounds.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Mild temperatures, often in an inert atmosphere.
Products: Reduction of the aromatic ring or ether linkages can yield various reduced derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents at moderate temperatures.
Products: Substitution reactions can lead to the formation of new ether or thioether linkages.
Scientific Research Applications
1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects .
- Used in the development of bioactive natural products.
-
Medicine
- Explored for its potential therapeutic applications due to its structural similarity to certain pharmacologically active compounds.
-
Industry
Mechanism of Action
The mechanism of action of 1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene can be compared with other similar compounds, such as:
-
1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
- Similar structure but with an ethoxy group instead of an ethyl group.
- Differences in physical and chemical properties due to the presence of the ethoxy group.
-
1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride
Properties
IUPAC Name |
1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-15-5-7-17(8-6-15)20-13-4-14-21-18-11-9-16(19-2)10-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPARONEULRYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.